2-(2,4-Difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate
CAS No.:
Cat. No.: VC16013933
Molecular Formula: C32H22F22IrN4P3
Molecular Weight: 1165.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H22F22IrN4P3 |
|---|---|
| Molecular Weight | 1165.6 g/mol |
| IUPAC Name | 2-(2,4-difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate |
| Standard InChI | InChI=1S/2C11H7F2N.C10H8N2.3F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-7(2,3,4,5)6;/h2*1-7H;1-8H;;;;/q;;;3*-1;+3 |
| Standard InChI Key | MCXLALBHPRPNHD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound has the molecular formula C₃₂H₂₀F₁₀IrN₄P, comprising:
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Two cyclometalated 2-(2,4-difluorophenyl)pyridine (dFppy) ligands
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One 2,2'-bipyridine (bpy) ancillary ligand
The iridium(III) center adopts an octahedral geometry, with the dFppy ligands occupying equatorial positions and the bpy ligand in the axial plane . This configuration enhances metal-to-ligand charge transfer (MLCT) transitions, critical for its phosphorescent properties.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 873.71 g/mol | |
| Appearance | Light yellow to brown powder | |
| Absorption Maximum (λ) | 500 nm (in CH₂Cl₂) | |
| Melting Point | 250°C |
Spectroscopic and Crystallographic Data
X-ray crystallography reveals bond lengths of 2.04–2.08 Å for Ir–N bonds and 2.12–2.15 Å for Ir–C bonds, consistent with strong metal-ligand interactions . The difluorophenyl groups induce steric and electronic effects that red-shift emission spectra compared to non-fluorinated analogs .
Synthesis and Purification
Synthetic Pathways
The complex is synthesized via a two-step procedure:
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Cyclometalation: Reaction of IrCl₃·nH₂O with 2-(2,4-difluorophenyl)pyridine in a 3:1 molar ratio under refluxing ethylene glycol yields the tris-cyclometalated intermediate Ir(dFppy)₃ .
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Ligand Exchange: Substitution of one dFppy ligand with 2,2'-bipyridine in the presence of AgPF₆ produces the final heteroleptic complex .
Purification and Characterization
Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) yields >95% purity. Mass spectrometry confirms the molecular ion peak at m/z = 874.08951 .
Photophysical Properties and Applications
Phosphorescence in OLEDs
The compound exhibits green phosphorescence (λem = 510–550 nm) with a quantum yield (Φ) of 0.42 in thin films, making it a dopant in OLED emissive layers . Its excited-state lifetime of 1.2 μs balances efficiency and stability, reducing triplet-triplet annihilation in devices .
Photoredox Catalysis
(Ir[dFppy]₂(bpy))PF₆ serves as a catalyst in:
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Cross-coupling reactions: Mediates C–N bond formation via single-electron transfer (SET) mechanisms .
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Organic synthesis: Enables α-alkylation of aldehydes under visible light irradiation .
| Application | Conditions | Yield (%) |
|---|---|---|
| C–N Coupling | 450 nm LED, THF, rt | 78–92 |
| Aldehyde Alkylation | 455 nm, DMF, 25°C | 85 |
Electrochemical Behavior
Cyclic voltammetry in acetonitrile reveals:
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Oxidation Potential: +1.25 V vs. Fc+/Fc (Ir³⁺/Ir⁴⁺)
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Reduction Potential: -1.83 V vs. Fc+/Fc (bpy ligand-centered) .
The large HOMO-LUMO gap (3.08 eV) aligns with its visible-light absorption profile .
Recent Advances and Future Directions
Nitric Oxide Sensing
Functionalization with phenylenediamine moieties enables selective NO detection in live cells via luminescence turn-on (5-fold enhancement, LOD = 0.1 μM) .
Hybrid Materials
Embedding the complex in MOFs or polymers enhances thermal stability (Td > 300°C) for flexible OLED applications .
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